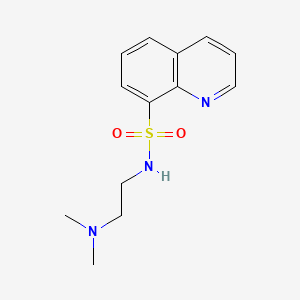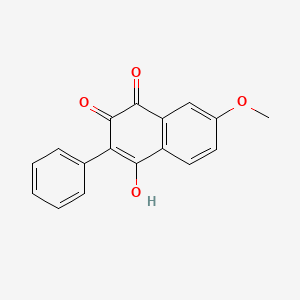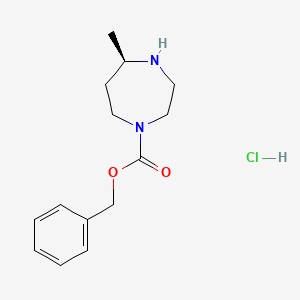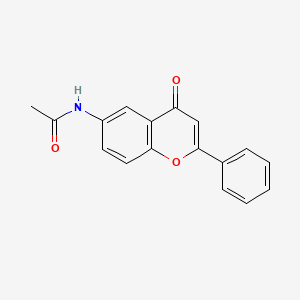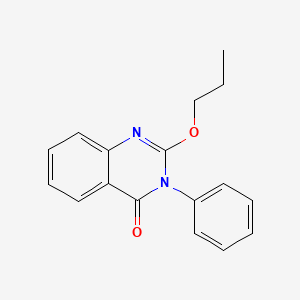![molecular formula C14H17N3OS B11844937 N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide CAS No. 117840-40-1](/img/structure/B11844937.png)
N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide is a synthetic compound known for its unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide typically involves a multi-step process. One common method includes the one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux conditions using a Dean–Stark trap to remove water . This method ensures the formation of the spirocyclic structure essential for the compound’s activity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective production techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom within the spirocyclic structure.
Reduction: This can affect the nitrogen atoms in the diazaspiro ring.
Substitution: This reaction can occur at the benzamide moiety or within the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like toluene or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amine derivatives.
Scientific Research Applications
N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition.
Medicine: The compound has shown promise as an anti-ulcer agent, comparable to omeprazole.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide exerts its effects involves its interaction with specific molecular targets. In the case of its anti-ulcer activity, it likely inhibits proton pumps or other enzymes involved in gastric acid secretion . The spirocyclic structure allows for a stable interaction with these targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-4-(3-dimethylaminopropyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one
- 8-Benzyl-4-(2-dimethylaminoethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one
- 4,8-Dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
Uniqueness
N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Its ability to act as an anti-ulcer agent with minimal side effects compared to other compounds makes it particularly valuable in medicinal chemistry .
Properties
CAS No. |
117840-40-1 |
|---|---|
Molecular Formula |
C14H17N3OS |
Molecular Weight |
275.37 g/mol |
IUPAC Name |
N-(2-thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide |
InChI |
InChI=1S/C14H17N3OS/c18-12(11-7-3-1-4-8-11)15-13-16-14(17-19-13)9-5-2-6-10-14/h1,3-4,7-8,17H,2,5-6,9-10H2,(H,15,16,18) |
InChI Key |
UYBRBIFHDFCTHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)NSC(=N2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolidin-1-yl(8-azaspiro[5.7]tridecan-8-yl)methanone](/img/structure/B11844855.png)
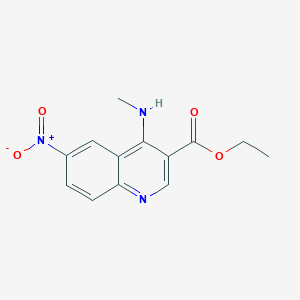
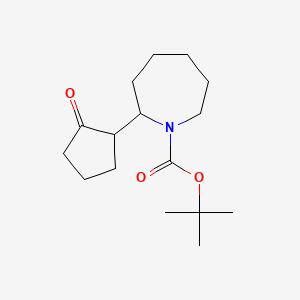
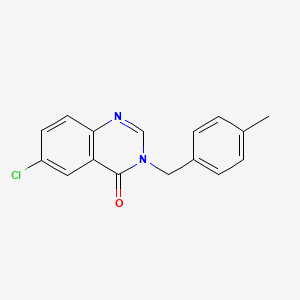

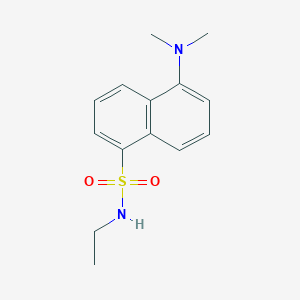

![[(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11844909.png)
